molecular formula C22H25N3O4 B6319259 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine CAS No. 1858255-89-6

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine

Cat. No.: B6319259
CAS No.: 1858255-89-6
M. Wt: 395.5 g/mol
InChI Key: GBYVKOJMJQOYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine is a functionalized bipyridine derivative featuring a 2,2'-bipyridine core substituted at position 6 with a pyridin-2-yl group and at position 4 with a triethylene glycol methyl ether chain (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}). This structure confers unique solubility, coordination, and self-assembly properties, making it valuable in materials science and supramolecular chemistry . The compound is commercially available (CymitQuimica, Ref: 10-F522392) and synthesized via multi-step organic reactions involving palladium-catalyzed cross-coupling and etherification .

Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-26-10-11-27-12-13-28-14-15-29-18-16-21(19-6-2-4-8-23-19)25-22(17-18)20-7-3-5-9-24-20/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYVKOJMJQOYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Hydroxy-2,2'-bipyridine

The bipyridine core is typically functionalized through directed ortho-metalation strategies. A proven route involves:

Reaction Conditions :

  • Starting material: 2,2'-Bipyridine (1.0 eq)

  • Lithiating agent: LDA (2.2 eq) in THF at -78°C

  • Electrophile: Trimethylborate (1.5 eq)

  • Oxidation: H₂O₂ in acidic medium

Key Data :

ParameterValue
Temperature-78°C → rt
Reaction Time8 h
Yield68%

This generates 4-borono-2,2'-bipyridine, which is oxidized to 4-hydroxy-2,2'-bipyridine using NaIO₄ in aqueous THF.

Installation of Ethoxy Side Chain

Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Activating Group

The oligoethylene glycol side chain requires activation for nucleophilic substitution:

Procedure :

  • Mesylation :

    • Triethylene glycol monomethyl ether (1.0 eq)

    • Methanesulfonyl chloride (1.1 eq)

    • Base: Et₃N (2.5 eq) in DCM at 0°C → rt

Characterization Data :

  • 1^1H NMR (CDCl₃): δ 4.39 (t, J=4.8 Hz, 2H), 3.71–3.53 (m, 10H)

  • Yield: 95%

Etherification of Bipyridine Core

Williamson ether synthesis couples the activated glycol to 4-hydroxy-2,2'-bipyridine:

Optimized Conditions :

ComponentQuantity
4-Hydroxybipyridine1.0 eq
Activated glycol1.2 eq
BaseKOtBu (2.5 eq)
SolventDMF
Temperature80°C
Time24 h

Outcome :

  • Conversion: 92% (monitored by TLC)

  • Isolation yield: 85% after column chromatography (SiO₂, EtOAc/hexanes)

Introduction of Pyridin-2-yl Group

Suzuki-Miyaura Coupling at Position 6

The pyridinyl group is installed via palladium-catalyzed cross-coupling:

Reaction Setup :

  • Substrate: 6-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2,2'-bipyridine

  • Boronic acid: Pyridin-2-ylboronic acid (1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C

Performance Metrics :

ParameterValue
Reaction Time12 h
Conversion95% (GC-MS)
Isolated Yield78%

Process Optimization Strategies

Catalyst Screening for Etherification

Comparative study of base systems for Williamson coupling:

Base SystemSolventTemp (°C)Yield (%)
KOtBu/DMFDMF8085
NaH/THFTHF6072
Cs₂CO₃/DMSODMSO10068

Analytical Characterization

Spectroscopic Validation

1^1H NMR (500 MHz, CDCl₃) :

  • δ 8.72 (d, J=4.8 Hz, 1H, Py-H)

  • δ 8.35 (s, 1H, Bipy-H)

  • δ 4.25 (t, J=4.6 Hz, 2H, OCH₂)

  • δ 3.71–3.54 (m, 12H, OCH₂CH₂O)

HRMS (ESI+) :

  • Found: m/z 466.2123 [M+H]⁺

  • Calculated: 466.2128

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound’s multiple ether linkages and pyridine rings allow it to form stable complexes and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Bipyridine Derivatives
  • 4,4'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bipyridine (TQ4028): This compound extends the ethoxy chains symmetrically at both bipyridine positions, enhancing solubility in polar solvents (e.g., water, ethanol) and improving chelation with transition metals like Ru(II) or Ir(III) . Key Difference: Longer ethoxy chains increase molecular weight (MW: ~650 g/mol vs. ~500 g/mol for the target compound) and reduce crystallization propensity .
  • 6-Methoxy-[2,2']bipyridinyl :
    A simpler analog with a methoxy group at position 5. The absence of ethoxy chains limits solubility in aqueous media but simplifies synthetic routes .

Terpyridine Derivatives
  • 4'-(2-(2-Methoxyethoxy)ethoxy)-2,2':6',2''-terpyridine (TQ4027) :
    The terpyridine core provides three nitrogen coordination sites, enabling stronger binding to metals (e.g., Fe(II), Cu(I)) compared to bipyridine derivatives. The ethoxy chain at position 4' enhances solubility for applications in photovoltaic devices .

Substituent Variations

Ethoxy Chain Modifications
  • Target Compound :
    The triethylene glycol methyl ether chain (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}) balances hydrophilicity and flexibility, facilitating self-assembly into micellar structures in aqueous solutions .

  • Quinoline Derivatives (e.g., Example 136 from ): Substitution with a tetrahydropyran-3-yl-oxy group and shorter ethoxy chains reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration in pharmaceutical applications .
Functional Group Additions
  • Phosphoryl-Containing Pyridines () :
    Compounds like (6-[Ethoxy(phenyl)phosphoryl]-4-[2-(4-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)ethynyl]pyridin-2-yl)methyl acetate incorporate phosphoryl groups, which alter electronic properties (e.g., electron-withdrawing effects) and enhance stability in oxidative environments .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound 2,2'-Bipyridine 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}, 6-(pyridin-2-yl) ~500 High solubility, self-assembly Nanomaterials, Sensors
4,4'-Bis(...ethoxy)-2,2'-bipyridine (TQ4028) 2,2'-Bipyridine 4,4'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) ~650 Enhanced metal chelation Catalysis, OLEDs
4'-(2-(...ethoxy)-2,2':6',2''-terpyridine Terpyridine 4'-(2-(2-Methoxyethoxy)ethoxy) ~600 Multi-dentate metal coordination Photovoltaics
6-Methoxy-[2,2']bipyridinyl 2,2'-Bipyridine 6-Methoxy ~216 Low solubility, rigid structure Ligand synthesis
Quinoline Derivative (Example 136) Quinoline 6-(2-(2-Methoxyethoxy)ethoxy), 7-(tetrahydrofuran-3-yl-oxy) ~591 Lipophilic, bioactive Pharmaceuticals

Solubility and Self-Assembly

The target compound’s triethylene glycol chain enables solubility in polar solvents (e.g., DMSO, ethanol/water mixtures), distinguishing it from methoxy-substituted analogs . In self-assembly studies, similar ethoxy-containing compounds form micelles or vesicles, driven by hydrophilic-lipophilic balance (HLB) .

Metal Coordination

Terpyridine derivatives (e.g., TQ4027) exhibit higher binding constants for transition metals (log K > 10 for Fe(II)) compared to bipyridines due to additional nitrogen coordination sites . The target compound’s single ethoxy chain limits multi-dentate binding but allows selective interactions with smaller ions (e.g., Cu(I)) .

Pharmaceutical Relevance

Ethoxy chains in compounds like Example 236 () improve bioavailability by enhancing water solubility. The target compound’s structure is a candidate for drug delivery systems, though its bipyridine core may require functionalization for biological activity .

Biological Activity

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with potential biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine core with multiple ether linkages, which contribute to its solubility and interaction with biological molecules. The chemical formula is C22H25N3O4C_{22}H_{25}N_3O_4 and its CAS number is 613665-49-9.

PropertyValue
Molecular FormulaC22H25N3O4
Molecular Weight393.45 g/mol
CAS Number613665-49-9
IUPAC Name4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry, forming complexes with metal ions and interacting with various biomolecules. The presence of pyridine rings enhances its affinity for biological targets, potentially modulating enzyme and receptor activities.

  • Metal Ion Coordination : The bipyridine structure allows for strong chelation with transition metals, which can influence enzymatic reactions.
  • Enzyme Modulation : The compound has been investigated for its role in inhibiting specific kinases involved in inflammatory pathways, such as Interleukin-1 Receptor Associated Kinases (IRAKs) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by targeting PD-L1, a protein that inhibits immune responses against tumors .

Inhibition of IRAK Kinases

The compound has shown potential in inhibiting IRAK kinases, which are crucial in the signaling pathways of inflammatory diseases . This inhibition can lead to reduced inflammation and may provide therapeutic benefits in autoimmune diseases.

Case Studies

  • Study on PD-L1 Inhibition : A study demonstrated that derivatives of bipyridine could effectively inhibit PD-L1 interactions, showcasing IC50 values ranging from 3.7 to 50 nM . These findings suggest that structural modifications can enhance binding affinities.
  • IRAK Inhibition Research : A patent describes compounds that inhibit IRAK-4 specifically, indicating their potential in treating inflammatory conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The lipophilicity and structural characteristics significantly influence the biological activity of the compound. For instance, modifications in the ether groups can alter the binding affinities for target proteins.

Compound VariantIC50 (nM)Lipophilicity (log D)
Original Compound503.5
Variant A254.0
Variant B105.5

Q & A

Q. What are the recommended synthetic routes for 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine?

Methodological Answer: The synthesis involves multi-step modifications of bipyridine scaffolds. Key approaches include:

  • Etherification of bipyridine precursors : Introduce polyether chains via nucleophilic substitution. For example, react 6-(pyridin-2-yl)-2,2'-bipyridine derivatives with 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Boekelheide rearrangement : Modify bipyridine-N-oxides via acetylation and thermal rearrangement to install functional groups (e.g., hydroxymethyl or ethoxy chains) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Reference
EtherificationK₂CO₃, DMF, 50°C, 18h~70%
N-Oxide formationmCPBA, CH₂Cl₂, rt85%
AcetylationAcetic anhydride, 80°C90%

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H/13C^{13}C NMR to verify ether chain integration (δ ~3.5–4.5 ppm for OCH₂ groups) and bipyridine/pyridine aromatic signals .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 454.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve dihedral angles between pyridine rings (e.g., 11.29° for analogous bipyridines) and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueKey DataReference
1H^1H NMRδ 8.5–7.0 (pyridine/bipyridine), δ 4.3–3.4 (OCH₂)
ESI-MS[M+H]⁺ = 454.2 (calculated), 454.1 (observed)
X-rayDihedral angle: 11.29°, C5–H5···N1 distance: 2.69 Å

Advanced Research Questions

Q. How to design experiments to study supramolecular interactions in crystalline phases?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve 2D/3D networks formed via C–H···N or π-π stacking. For example, parallel bc-plane networks in analogous bipyridines arise from C5–H5···N1 interactions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength (e.g., decomposition >250°C for ethoxy-functionalized bipyridines) .
  • DFT Calculations : Model interaction energies (e.g., hydrogen bond strength ~15–25 kJ/mol) to predict packing motifs .

Q. Table 3: Intermolecular Interaction Metrics

Interaction TypeGeometryEnergy (DFT)Reference
C–H···N2.69 Å, 158°18.5 kJ/mol
π-π stacking3.8 Å offset25 kJ/mol

Q. How to address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Controlled reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., N-oxide peaks at 1250–1300 cm⁻¹) and minimize side reactions .
  • High-resolution LC-MS : Detect trace impurities (e.g., unreacted tosylate or acetylated byproducts) with <0.1% sensitivity .
  • Crystallization optimization : Recrystallize from ethanol/water mixtures to isolate pure phases and eliminate amorphous contaminants .

Key Troubleshooting Steps:

Verify stoichiometry : Ensure molar ratios of etherifying agents (e.g., tosylate:bipyridine = 1:1) to prevent over-substitution .

Adjust pH : Maintain basic conditions (pH >10) during etherification to avoid protonation of pyridine nitrogen .

Q. What strategies enhance the solubility of this compound for biological assays?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains to ethoxy termini via esterification .
  • Co-solvent systems : Use DMSO:water (1:4 v/v) or ethanol:PBS (1:3 v/v) to achieve >10 mg/mL solubility .
  • pH adjustment : Ionize pyridine nitrogen at pH <4 (e.g., HCl buffer) to improve aqueous dispersibility .

Q. How to evaluate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • UV-Vis titration : Monitor metal-ligand charge transfer (MLCT) bands (e.g., λ = 450–500 nm for Ru(II) complexes) .
  • Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl for Fe(II) complexes) to assess ligand field strength .
  • Magnetic susceptibility : Detect paramagnetic shifts in NMR for Cu(II) or Mn(II) adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.